4-(Hydroxymethyl)nicotinonitrile
Description
Properties
CAS No. |
157650-27-6 |
|---|---|
Molecular Formula |
C7H6N2O |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
4-(hydroxymethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H6N2O/c8-3-7-4-9-2-1-6(7)5-10/h1-2,4,10H,5H2 |
InChI Key |
HXEFYCZWBJQTHL-UHFFFAOYSA-N |
SMILES |
C1=CN=CC(=C1CO)C#N |
Canonical SMILES |
C1=CN=CC(=C1CO)C#N |
Synonyms |
3-Pyridinecarbonitrile,4-(hydroxymethyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Hydroxymethyl vs. Trifluoromethyl: The -CF₃ group (e.g., in 4-(Trifluoromethyl)nicotinonitrile) increases lipophilicity, favoring blood-brain barrier penetration, whereas -CH₂OH improves aqueous solubility .
- Aryl vs. Heteroaryl Substituents : Naphthyl or thiophenyl groups (e.g., in compounds from and ) enhance cytotoxic activity by interacting with hydrophobic pockets in target proteins .
Key Observations :
- MCRs (e.g., ) are efficient for generating diverse libraries but may require purification steps.
- Catalytic methods (e.g., ) offer high yields and reusability, aligning with green chemistry principles.
Pharmacological Activities
Anticancer Activity
- This compound Analogs: Derivatives with polar substituents (e.g., -OH, -NH₂) show moderate activity by targeting kinase pathways or DNA synthesis.
- 6-(Naphthalen-1-yl)nicotinonitriles: Exhibit IC₅₀ values of 1.2–5.8 μM against HCT-116 and MCF-7 cell lines via apoptosis induction .
- Indole-containing Derivatives : Compound XLII () showed 60% inhibition of breast cancer cells at 10 μM, though less potent than methotrexate.
Antimicrobial Activity
- 2-Hydrazinylnicotinonitriles: Demonstrated MIC values of 8–16 μg/mL against S. aureus and E. coli .
- Benzofuran-nicotinonitrile Hybrids: Compound 8 () showed 90% inhibition of MRSA at 32 μg/mL.
Kinase Inhibition
- ERK5 Inhibitors: Nicotinonitrile derivatives with glycine amide substituents (e.g., compound 4a) showed IC₅₀ = 0.2 μM .
Computational and QSAR Insights
Preparation Methods
Hydrolysis of Protected Hydroxymethyl Precursors
The most well-documented method involves hydrolyzing acetyloxymethyl-protected intermediates. For example, 4-(acetyloxymethyl)nicotinonitrile undergoes deprotection under mild basic conditions. In a representative procedure, lithium hydroxide (2 equivalents) in a tetrahydrofuran (THF)/water mixture (3:2 v/v) at 20°C for 2 hours achieves 91% yield . The reaction mechanism proceeds via nucleophilic hydroxide attack on the acetate ester, followed by protonation to liberate the hydroxymethyl group.
Key Parameters:
-
Solvent System: THF/water optimizes solubility and reaction kinetics.
-
Temperature Control: Room temperature prevents nitrile hydrolysis.
-
Workup: Ethyl acetate extraction and magnesium sulfate drying ensure high purity .
This method is favored for its scalability and minimal side reactions, though the starting material 4-(acetyloxymethyl)nicotinonitrile requires prior synthesis.
Domino Michael–Dieckmann–Peterson Cyclization
A domino reaction strategy enables the direct construction of the hydroxymethyl-nicotinonitrile framework. Heating 4-(hydroxymethyl)nicotinonitrile with phosphorus oxychloride (POCl3) at 160–170°C for 8 hours induces cyclization, forming polycyclic derivatives . While yields are unspecified, the method highlights the compound’s reactivity in forming fused heterocycles.
Mechanistic Insights:
-
Michael Addition: Electron-deficient nitrile groups activate the pyridine ring for nucleophilic attack.
-
Dieckmann Cyclization: Intramolecular esterification forms a six-membered transition state.
-
Peterson Elimination: Silane-mediated dehydration finalizes the ring structure .
This route is advantageous for synthesizing complex architectures but requires stringent temperature control.
Multicomponent Condensation Reactions
Nicotinonitrile derivatives are accessible via one-pot condensations of aldehydes, ketones, and ethyl cyanoacetate. For instance, reacting 4-chlorobenzaldehyde with ethyl cyanoacetate and ammonium acetate in ethanol under reflux yields substituted nicotinonitriles . Adapting this protocol, formaldehyde could theoretically introduce the hydroxymethyl group at the 4-position, though direct evidence is limited.
Optimized Conditions:
-
Catalyst: Piperidine (2–3 drops) accelerates Knoevenagel condensation.
-
Solvent: Ethanol balances reactivity and solubility.
-
Workup: Recrystallization from ethanol/dioxane enhances purity .
Industrial-Scale Production
Patent literature describes scalable methods for analogous hydroxymethyl heterocycles. For example, reacting 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one with sodium acetate in dimethylformamide (DMF) at 25–35°C for 20 hours achieves 89–91% yield . While tailored for dioxolones, this protocol’s mild conditions and solvent system (DMF/water) are transferrable to nicotinonitrile derivatives.
Advantages:
-
Cost Efficiency: Sodium acetate and DMF are economically viable.
-
Purity: HPLC analysis confirms ≥85% purity after extraction .
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 4-(hydroxymethyl)nicotinonitrile and its derivatives?
- Answer: The synthesis of this compound derivatives can be approached via multicomponent domino reactions, which allow modular assembly of substituents on the pyridine ring. For example, hydrosilylation reactions catalyzed by Fe complexes (e.g., Bu₄N[Fe(CO)₃(NO)]) have been used to introduce hydroxymethyl groups to aromatic nitriles . Acid-catalyzed hydrolysis of pre-functionalized nitriles (e.g., 4,6-dimethyl-2-(alkylthio)nicotinonitrile) can also yield hydroxymethyl derivatives under controlled temperatures . Additionally, condensation reactions with malononitrile and ammonium acetate enable the introduction of amino and aryl groups, as demonstrated in pyrazolyl-nicotinonitrile syntheses .
Q. How are spectroscopic techniques applied to confirm the structure of this compound derivatives?
- Answer:
- ¹H/¹³C NMR : Aromatic protons in substituted pyridine rings typically appear between δ 7.0–9.0 ppm, while the hydroxymethyl (-CH₂OH) group resonates near δ 4.0–5.0 ppm. For example, in 2-amino-4-(3-nitrophenyl)-6-phenylnicotinonitrile, the -CH₂OH signal was observed at δ 6.28 ppm in DMSO-d₆ .
- IR Spectroscopy : The nitrile (-C≡N) stretch appears as a sharp peak near 2200–2250 cm⁻¹, while hydroxyl (-OH) groups show broad absorption around 3200–3600 cm⁻¹ .
- Melting Points : Consistency with literature values (e.g., derivatives in show melting points ranging from 170°C to >310°C) helps validate purity .
Q. What purification strategies are critical for isolating this compound with high yield and purity?
- Answer: Recrystallization using polar solvents (e.g., ethanol or DMSO) is effective for removing unreacted starting materials. Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) resolves closely related byproducts. For thermally stable derivatives (e.g., melting points >300°C), sublimation under reduced pressure may be employed .
Advanced Research Questions
Q. How do substituents on the pyridine ring influence the physicochemical properties of this compound derivatives?
- Answer : Electron-withdrawing groups (e.g., -NO₂, -CN) enhance the electrophilicity of the nitrile group, affecting reactivity in nucleophilic additions. For instance, 4-(4-nitrophenyl) derivatives exhibit redshifted UV-Vis absorption due to extended conjugation . Computational studies (e.g., DFT) can predict substituent effects on HOMO-LUMO gaps, while Hammett constants correlate substituent electronic effects with reaction rates .
Q. What approaches resolve contradictions between computational predictions and experimental data in this compound research?
- Answer : Discrepancies in spectral data (e.g., unexpected ¹³C NMR shifts) require validation via independent synthetic routes or X-ray crystallography. For example, crystal structure analysis of 2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile confirmed bond angles and torsional strain, resolving ambiguities in DFT-optimized geometries . Cross-validation with alternative spectroscopic methods (e.g., 2D NMR or mass spectrometry) is also critical .
Q. How can reaction intermediates be optimized in multi-step syntheses of this compound derivatives?
- Answer : Kinetic studies (e.g., time-resolved IR or in-situ NMR) identify rate-limiting steps. For example, in domino reactions, stabilizing intermediates via hydrogen bonding (e.g., using DMSO as a solvent) improves yields . Solvent-free conditions or microwave-assisted heating can accelerate steps involving condensation or cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
